molecular formula C20H20N2O3S3 B2973465 ethyl 2-(2-(benzo[d]thiazol-2-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 403844-93-9

ethyl 2-(2-(benzo[d]thiazol-2-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2973465
CAS RN: 403844-93-9
M. Wt: 432.57
InChI Key: KHJTWEXYKQBKJU-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential applications in medicinal chemistry . They are known for their anti-tubercular activity and have been synthesized through various synthetic pathways .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

Benzothiazole is a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives often involve the reaction of 2-aminothiophenol with ethyl glyoxylate .


Physical And Chemical Properties Analysis

Thiazole, a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antioxidant Activity

Compounds related to the thiazole ring, which is a part of the compound , have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-inflammatory Activity

Thiazole derivatives have been reported to exhibit anti-inflammatory properties . This means they can reduce inflammation and swelling.

Antimicrobial and Antifungal Activity

Thiazole compounds have shown antimicrobial and antifungal activities . This suggests that they could be used in the treatment of various bacterial and fungal infections.

Antiviral Activity

Thiazole derivatives have also been found to have antiviral properties . This indicates potential use in the treatment of viral infections.

Anticonvulsant Activity

Compounds containing a thiazole ring have been found to exhibit anticonvulsant activity . This suggests potential use in the treatment of conditions like epilepsy.

Antitumor or Cytotoxic Activity

Thiazole compounds have been reported to have antitumor or cytotoxic properties . This suggests potential use in cancer treatment.

Antidiabetic Activity

A study has shown that benzothiazole containing oxadiazole derivatives, which are related to the compound , have in vivo hypoglycemic activity . This suggests potential use in the treatment of diabetes.

Herbicidal Activity

Benzothiazole, a moiety commonly found in herbicides such as mefenacet, benazolin, benzthiazuron, and fenthiaprop-ethyl, has been identified as a promising lead scaffold for herbicides . This suggests potential use in the development of new herbicides.

Future Directions

Benzothiazole derivatives are a promising area of research in medicinal chemistry, with potential applications in the treatment of tuberculosis and other diseases . Future research will likely continue to explore the synthesis of new benzothiazole derivatives and their biological activities.

properties

IUPAC Name

ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S3/c1-3-25-19(24)16-12-7-6-10-14(12)27-18(16)22-17(23)11(2)26-20-21-13-8-4-5-9-15(13)28-20/h4-5,8-9,11H,3,6-7,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJTWEXYKQBKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-(benzo[d]thiazol-2-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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